molecular formula C15H26O B191965 cis-Nerolidol CAS No. 3790-78-1

cis-Nerolidol

Cat. No. B191965
CAS RN: 3790-78-1
M. Wt: 222.37 g/mol
InChI Key: FQTLCLSUCSAZDY-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04028385

Procedure details

Further, 0.5 ml of quinoline and 20 g of 0.25% Pd-Lindlar catalyst was added in a solution of 1,280 g of the said dehydronerolidol in 2,000 ml of n-hexane and the mixture was hydrogenated at room temperature and normal pressure. After post-treatment, the reaction mixture was subjected to vacuum distillation to give 1,170 g of nerolidol having b.p. 105° - 110° C. (0.5 mmHg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pd Lindlar catalyst
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=CC=1.[CH3:11][C:12]([CH3:26])=[CH:13][CH2:14][CH2:15]/[C:16](/[CH3:25])=[CH:17]/[CH2:18][CH2:19][C:20]([OH:24])([C:22]#[CH:23])[CH3:21]>[Pd].[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CCCCCC>[OH:24][C:20]([CH2:19][CH2:18][CH:17]=[C:16]([CH2:15][CH2:14][CH:13]=[C:12]([CH3:26])[CH3:11])[CH3:25])([CH:22]=[CH2:23])[CH3:21] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C
Name
Pd Lindlar catalyst
Quantity
20 g
Type
catalyst
Smiles
[Pd].[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
DISTILLATION
Type
DISTILLATION
Details
After post-treatment, the reaction mixture was subjected to vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C=C)CCC=C(C)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04028385

Procedure details

Further, 0.5 ml of quinoline and 20 g of 0.25% Pd-Lindlar catalyst was added in a solution of 1,280 g of the said dehydronerolidol in 2,000 ml of n-hexane and the mixture was hydrogenated at room temperature and normal pressure. After post-treatment, the reaction mixture was subjected to vacuum distillation to give 1,170 g of nerolidol having b.p. 105° - 110° C. (0.5 mmHg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pd Lindlar catalyst
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=CC=1.[CH3:11][C:12]([CH3:26])=[CH:13][CH2:14][CH2:15]/[C:16](/[CH3:25])=[CH:17]/[CH2:18][CH2:19][C:20]([OH:24])([C:22]#[CH:23])[CH3:21]>[Pd].[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CCCCCC>[OH:24][C:20]([CH2:19][CH2:18][CH:17]=[C:16]([CH2:15][CH2:14][CH:13]=[C:12]([CH3:26])[CH3:11])[CH3:25])([CH:22]=[CH2:23])[CH3:21] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C
Name
Pd Lindlar catalyst
Quantity
20 g
Type
catalyst
Smiles
[Pd].[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
DISTILLATION
Type
DISTILLATION
Details
After post-treatment, the reaction mixture was subjected to vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C=C)CCC=C(C)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04028385

Procedure details

Further, 0.5 ml of quinoline and 20 g of 0.25% Pd-Lindlar catalyst was added in a solution of 1,280 g of the said dehydronerolidol in 2,000 ml of n-hexane and the mixture was hydrogenated at room temperature and normal pressure. After post-treatment, the reaction mixture was subjected to vacuum distillation to give 1,170 g of nerolidol having b.p. 105° - 110° C. (0.5 mmHg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pd Lindlar catalyst
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=CC=1.[CH3:11][C:12]([CH3:26])=[CH:13][CH2:14][CH2:15]/[C:16](/[CH3:25])=[CH:17]/[CH2:18][CH2:19][C:20]([OH:24])([C:22]#[CH:23])[CH3:21]>[Pd].[Pd].CC([O-])=O.CC([O-])=O.[Pb+2].CCCCCC>[OH:24][C:20]([CH2:19][CH2:18][CH:17]=[C:16]([CH2:15][CH2:14][CH:13]=[C:12]([CH3:26])[CH3:11])[CH3:25])([CH:22]=[CH2:23])[CH3:21] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC/C(=C/CCC(C)(C#C)O)/C)C
Name
Pd Lindlar catalyst
Quantity
20 g
Type
catalyst
Smiles
[Pd].[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
DISTILLATION
Type
DISTILLATION
Details
After post-treatment, the reaction mixture was subjected to vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C=C)CCC=C(C)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.